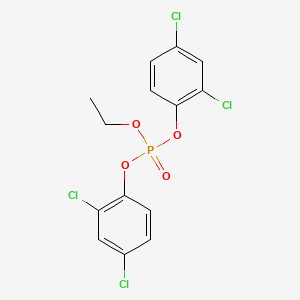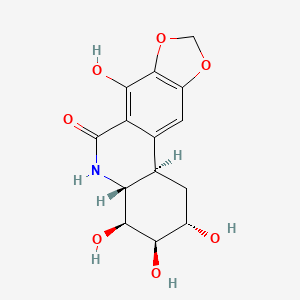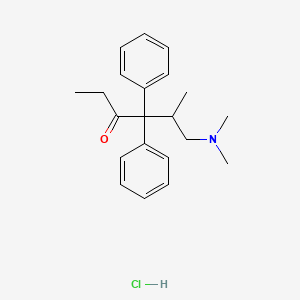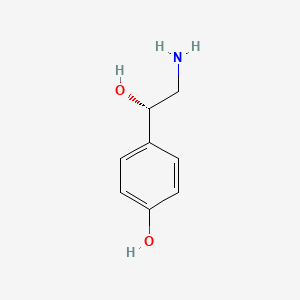
(+)-Octopamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-octopamine is an octopamine. It is an enantiomer of a (R)-octopamine.
Wissenschaftliche Forschungsanwendungen
Neurotransmission and Neuromodulation
(+)-Octopamine is recognized as a significant neuroactive substance, functioning as a neurotransmitter, neurohormone, and neuromodulator in invertebrates. It's structurally and functionally analogous to norepinephrine in vertebrates. Studies have illustrated its role in modulating multiple physiological processes and behaviors in various invertebrate species. For instance, in Drosophila melanogaster, octopamine has been implicated in controlling the ovulation process, where certain neurons in the CNS abdominal ganglion are responsible for triggering ovulation (Monastirioti, 2003)(Monastirioti, 2003). Additionally, octopamine has been associated with the modulation of sensory perceptions and behavioral responses, including the phase transition in locusts (Schistocerca gregaria) and other arthropods, highlighting its multifaceted role in the nervous system (Verlinden et al., 2010)(Verlinden et al., 2010).
Sensory Modulation and Behavioral Influence
Octopamine's role extends to sensory modulation, where it's seen to influence the desensitization of sensory inputs, arousal, and initiation of various complex behaviors. It's involved in learning, memory, and regulates endocrine gland activity. The modulation of sensory neurons and receptors by octopamine, as observed in spiders, suggests a complex interaction with external stimuli and the environment, impacting behaviors like prey or predator detection (Widmer et al., 2005)(Widmer et al., 2005).
Metabolic and Energy Homeostasis
Octopamine also plays a pivotal role in energy homeostasis and metabolism. It acts as a metabolic sensor, linking environmental nutrient signals to the energy state of the organism. For instance, in C. elegans, octopamine up-regulation during nutrient deprivation triggers lipid mobilization, signifying its importance in managing energy resources under stress (Tao et al., 2016)(Tao et al., 2016).
Neuromodulation in Insect Senses
Octopamine's neuromodulatory effects are especially pronounced in insect sensory systems. It regulates the desensitization of sensory inputs and the initiation of various rhythmic behaviors. The interaction of octopamine with G protein-coupled receptors and the subsequent cascades involving cAMP, calcium, and other second messengers, underlines its central role in affecting insect behaviors and responses (Farooqui, 2007)(Farooqui, 2007).
Eigenschaften
CAS-Nummer |
826-01-7 |
|---|---|
Produktname |
(+)-Octopamine |
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
4-[(1S)-2-amino-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2/t8-/m1/s1 |
InChI-Schlüssel |
QHGUCRYDKWKLMG-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@@H](CN)O)O |
SMILES |
C1=CC(=CC=C1C(CN)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C(CN)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



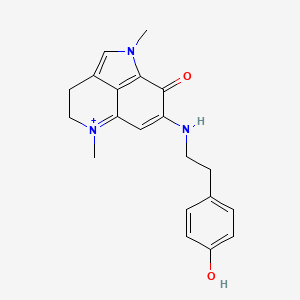
![1',3'-Dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2,2',6'(1h,1'h,3'h)-trione](/img/structure/B1211322.png)

![(1R,13R)-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaen-17-ol](/img/structure/B1211325.png)
![2-Nitro-alpha-[(2,2,2-trifluoroethoxy)methyl]-imidazole-1-ethanol](/img/structure/B1211326.png)
